molecular formula C16H18N2 B14375417 5-Cyclohexyl-2-phenylpyrimidine CAS No. 90253-42-2

5-Cyclohexyl-2-phenylpyrimidine

Cat. No.: B14375417
CAS No.: 90253-42-2
M. Wt: 238.33 g/mol
InChI Key: JTFQTCUDMBYNSH-UHFFFAOYSA-N
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Description

5-Cyclohexyl-2-phenylpyrimidine is a chemical compound of significant interest in medicinal chemistry, particularly in the development of new antifungal agents. Recent scientific investigations have identified it as a potent and structurally novel inhibitor of the fungal enzyme lanosterol 14α-demethylase (CYP51) . CYP51 is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane, making it a validated target for antifungal therapies. In vitro antifungal studies have demonstrated that this compound exhibits excellent efficacy against a range of common clinically susceptible strains, including Candida albicans and Candida tropicalis . Its activity has been shown to be significantly superior to the clinical first-line drug fluconazole . Subsequent metabolic stability and cytotoxicity evaluations have indicated that the compound is stable in hepatic microsomal assays and displays a safety profile that warrants further investigation . As a research tool, this compound is valuable for exploring new structural classes of CYP51 inhibitors to combat invasive fungal infections, which pose a serious threat to immunocompromised patients. Applications: This product is intended for research purposes only. It is useful in: (1) Antifungal drug discovery programs; (2) Mechanistic studies of CYP51 enzyme inhibition; (3) Structure-activity relationship (SAR) investigations of phenylpyrimidine derivatives. Notice: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or animal use.

Properties

CAS No.

90253-42-2

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

5-cyclohexyl-2-phenylpyrimidine

InChI

InChI=1S/C16H18N2/c1-3-7-13(8-4-1)15-11-17-16(18-12-15)14-9-5-2-6-10-14/h2,5-6,9-13H,1,3-4,7-8H2

InChI Key

JTFQTCUDMBYNSH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CN=C(N=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reactant Assembly

  • Cyclohexanecarbaldehyde (8c) : Serves as the cyclohexyl precursor
  • Benzaldehyde : Provides the phenyl moiety
  • Malononitrile : Acts as the carbonitrile source
  • Guanidine carbonate : Facilitates cyclization

Under conventional heating at 80°C for 6–8 hours in ethanol, these components undergo sequential Knoevenagel condensation and cyclization to yield intermediate 9c (this compound-4,6-diamine) with a reported yield of 67%. The reaction mechanism proceeds via:

  • Formation of α,β-unsaturated nitrile from aldehyde and malononitrile
  • Nucleophilic attack by guanidine at the β-position
  • Aromatization through elimination of ammonia

Process Optimization

Comparative studies show that microwave irradiation (100°C, 20 min) increases yields to 82% while reducing reaction time by 75%. The dielectric heating effect enhances molecular collisions, particularly beneficial for sterically hindered cyclohexyl groups.

Reductive Amination Pathways

Post-condensation functionalization enables precise control over substituent positioning. The reductive amination protocol adapted from antiplasmodial pyrimidine studies involves:

Intermediate Reduction

Raney nickel-mediated hydrogenation of the nitrile group in 9c generates aldehyde 10c , though competing over-reduction to methyl groups necessitates careful stoichiometric control. Optimal conditions (H$$_2$$ at 3 atm, 50°C, 4 h) achieve 58% conversion without ring saturation.

Amine Coupling

Subsequent treatment with phenethylamine derivatives under Dean-Stark conditions removes water, driving imine formation. Sodium triacetoxyborohydride then reduces the Schiff base intermediate, affording the target compound with 73% isolated yield.

Table 1: Comparative Analysis of Reductive Amination Conditions

Reducing Agent Temperature (°C) Time (h) Yield (%)
NaBH$$_4$$ 25 12 41
NaBH$$_3$$CN 0 8 67
STAB 25 4 73

Data adapted from PfDHFR inhibitor synthesis protocols.

Ultrasound-Assisted Cyclization

Green chemistry principles have driven the adoption of ultrasonic irradiation for pyrimidine ring formation. A modified protocol based on chromenopyrimidine synthesis achieves 89% yield through:

Reaction Setup

  • Frequency : 40 kHz
  • Power density : 150 W/L
  • Solvent : Ethanol/water (3:1 v/v)
  • Temperature : 60°C

Cavitation bubbles generated by ultrasound enhance mass transfer of the hydrophobic cyclohexyl group into the reaction interface. This method eliminates the need for inert atmospheres, as dissolved gases are expelled through acoustic streaming.

Mechanistic Advantages

  • Microjetting disrupts solvent layers around the cyclohexyl moiety
  • Shockwaves prevent agglomeration of intermediates
  • Localized heating (~5000 K) accelerates activation energy barriers

Catalytic Asymmetric Variants

Emerging methodologies employing chiral organocatalysts show promise for enantioselective synthesis. Preliminary models using L-proline derivatives induce axial chirality in the pyrimidine ring, though the cyclohexyl group's conformational flexibility currently limits ee values to 34–58%.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclohexyl-2-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-Cyclohexyl-2-phenylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-2-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 5-cyclohexyl-2-phenylpyrimidine, we analyze its structural analogs from crystallographic and synthetic studies. Key differences in substituent groups, electronic effects, and biological activities are highlighted below.

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Substituents (Position) Key Properties/Applications References
This compound Cyclohexyl (5), phenyl (2) Hypothesized kinase inhibition, high lipophilicity
6-Cyclohexylmethyl-5-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4(3H)-one Cyclohexylmethyl (6), ethyl (5), sulfanyl-oxo-phenylethyl (2) Crystallographic stability (R factor = 0.066), potential thiol-mediated reactivity
6-Cyclohexylmethyl-2-cyclohexylsulfanyl-5-isopropylpyrimidin-4(3H)-one Cyclohexylmethyl (6), isopropyl (5), cyclohexylsulfanyl (2) Enhanced steric bulk, reduced solubility in polar solvents
5-Chloro-N-cyclopropylpyrimidin-2-amine Chloro (5), cyclopropylamine (2) Acute toxicity (GHS Category 3), used in cross-coupling reactions

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The cyclohexyl group in this compound likely increases lipophilicity compared to analogs with smaller alkyl groups (e.g., ethyl or isopropyl). This property may enhance membrane permeability but reduce aqueous solubility .
  • Steric Hindrance : Bulky substituents at the 6-position (e.g., cyclohexylmethyl in and ) induce torsional strain, as observed in X-ray crystallography (mean σ(C–C) = 0.007 Å) .

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